molecular formula C15H21ClN2O4S B6207697 tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate CAS No. 1159976-91-6

tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate

Cat. No.: B6207697
CAS No.: 1159976-91-6
M. Wt: 360.9
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Description

Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is an organosulfur compound widely employed in organic synthesis. It is known for its versatility as a reagent in various chemical reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and Michael addition .

Properties

CAS No.

1159976-91-6

Molecular Formula

C15H21ClN2O4S

Molecular Weight

360.9

Purity

95

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong nucleophiles, Lewis acids, and basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in a wide range of chemical transformations, targeting specific molecular pathways and interactions .

Comparison with Similar Compounds

Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its chlorosulfonyl group, which imparts specific reactivity and versatility in various chemical reactions .

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